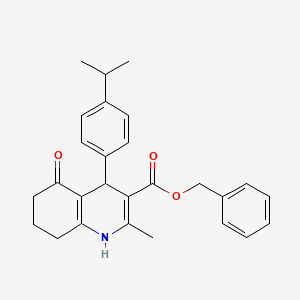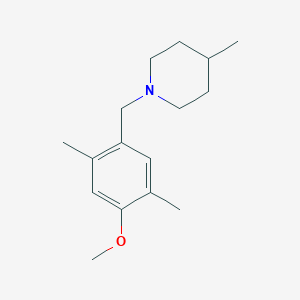
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, commonly known as BPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPC is a member of the pyrrolidine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The exact mechanism of action of BPPC is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in disease processes. For example, BPPC has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
BPPC has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. BPPC has also been found to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer.
実験室実験の利点と制限
One of the main advantages of BPPC is its versatility. It can be easily synthesized using a variety of methods, and can be modified to produce a range of derivatives with different properties. However, one of the main limitations of BPPC is its toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for research on BPPC. One area of interest is the development of new derivatives with improved properties, such as lower toxicity or increased potency. Another area of interest is the study of the mechanism of action of BPPC, which could provide insights into its potential as a drug candidate for the treatment of various diseases. Finally, there is also potential for the development of new applications for BPPC, such as in the field of nanotechnology or as a tool for studying protein-protein interactions.
合成法
BPPC can be synthesized using a variety of methods, but one of the most common is the reaction between 2-bromobenzoyl chloride and phenylpyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified using recrystallization.
科学的研究の応用
BPPC has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. BPPC has been found to exhibit promising activity against cancer cells, and has also been studied for its potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-(2-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c19-16-10-5-4-9-15(16)17(22)21-12-6-11-18(21,13-20)14-7-2-1-3-8-14/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSADOTPDVLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2Br)(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)